3,3-diphenyl-1-(1H-pyrazol-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diphenyl-1-(1H-pyrazol-1-yl)propan-1-one is a compound that features a pyrazole ring attached to a propanone backbone with two phenyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 3,3-diphenyl-1-(1H-pyrazol-1-yl)propan-1-one can be achieved through a one-step reaction between 1H-pyrazole and 1-phenylprop-2-yn-1-one in the presence of solid aluminum oxide (Al2O3) at room temperature. The reaction typically yields the product in about 52% efficiency . This method is advantageous due to its simplicity and the mild reaction conditions required.
Analyse Chemischer Reaktionen
3,3-Diphenyl-1-(1H-pyrazol-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,3-Diphenyl-1-(1H-pyrazol-1-yl)propan-1-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,3-diphenyl-1-(1H-pyrazol-1-yl)propan-1-one involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
3,3-Diphenyl-1-(1H-pyrazol-1-yl)propan-1-one can be compared with other pyrazole-containing compounds, such as:
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one: Similar structure but with an additional pyrazole ring, exhibiting different biological activities.
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol: Contains a similar pyrazole ring but with different substituents, leading to varied chemical and biological properties.
Eigenschaften
Molekularformel |
C18H16N2O |
---|---|
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
3,3-diphenyl-1-pyrazol-1-ylpropan-1-one |
InChI |
InChI=1S/C18H16N2O/c21-18(20-13-7-12-19-20)14-17(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,17H,14H2 |
InChI-Schlüssel |
YGIUOUXFHCCOML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CC(=O)N2C=CC=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.